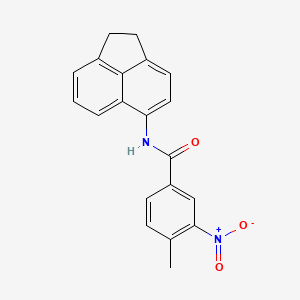

N-(1,2-dihydroacenaphthylen-5-yl)-4-methyl-3-nitrobenzamide

Description

N-(1,2-Dihydroacenaphthylen-5-yl)-4-methyl-3-nitrobenzamide is a benzamide derivative featuring a 1,2-dihydroacenaphthylene core linked to a substituted benzamide moiety. The compound’s structure includes a 4-methyl group and a 3-nitro group on the benzene ring, which are electron-withdrawing and electron-donating substituents, respectively.

Propriétés

IUPAC Name |

N-(1,2-dihydroacenaphthylen-5-yl)-4-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c1-12-5-6-15(11-18(12)22(24)25)20(23)21-17-10-9-14-8-7-13-3-2-4-16(17)19(13)14/h2-6,9-11H,7-8H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVHUUYCRQTNNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(1,2-dihydroacenaphthylen-5-yl)-4-methyl-3-nitrobenzamide is a compound belonging to the class of acenaphthene derivatives, which are known for their diverse biological properties. This article provides a comprehensive overview of its biological activities, including antitumor, antimicrobial, anti-inflammatory, and other pharmacological effects. The mechanisms underlying these activities are explored alongside relevant case studies and data tables.

- IUPAC Name : N-(1,2-dihydroacenaphthylen-5-yl)-4-methyl-3-nitrobenzamide

- Molecular Formula : C_{20}H_{16}N_{2}O_{3}

- Molecular Weight : 336.36 g/mol

- CAS Number : 4657-95-8

Biological Activity Overview

N-(1,2-dihydroacenaphthylen-5-yl)-4-methyl-3-nitrobenzamide exhibits a range of biological activities:

-

Antitumor Activity

- The compound has shown significant cytotoxic effects against various cancer cell lines. Its mechanism involves:

-

Antimicrobial Activity

- Nitro-containing compounds are recognized for their antimicrobial properties. N-(1,2-dihydroacenaphthylen-5-yl)-4-methyl-3-nitrobenzamide acts by:

- Anti-inflammatory Activity

The biological activity of N-(1,2-dihydroacenaphthylen-5-yl)-4-methyl-3-nitrobenzamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes crucial for cancer cell survival and proliferation.

- DNA Interaction : It intercalates into DNA, leading to significant disruptions in cellular processes.

- ROS Generation : The compound induces oxidative stress through ROS production, contributing to its cytotoxic effects.

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antitumor | Enzyme inhibition, DNA intercalation | |

| Antimicrobial | Toxic intermediate production | |

| Anti-inflammatory | Inhibition of iNOS and COX enzymes |

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxicity of N-(1,2-dihydroacenaphthylen-5-yl)-4-methyl-3-nitrobenzamide on human breast cancer cells (MCF7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was primarily through apoptosis induction as evidenced by increased caspase activity.

Case Study 2: Antimicrobial Action

In a comparative analysis against common pathogens such as Escherichia coli and Candida albicans, the compound exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL for bacteria and 10 µg/mL for fungi. The antimicrobial action was linked to the reduction of the nitro group leading to the formation of reactive species that damage microbial DNA.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The target compound differs from similar derivatives in two key aspects:

Core Structure : Unlike thiazole-containing analogs (e.g., compounds 3c–3h and 4a–4d in and ), the target lacks a thiazole ring, directly linking the benzamide to the dihydroacenaphthylenyl group. This structural simplification may enhance synthetic accessibility or alter steric interactions in biological systems.

Substituent Effects : The 4-methyl-3-nitrobenzamide substituent distinguishes it from derivatives with methoxy, ethoxy, or halogenated groups. Nitro groups typically increase polarity and melting points compared to electron-donating substituents (e.g., methoxy in 4c), while methyl groups may improve lipophilicity .

Key Observations:

- Yield Trends : Thiazole-linked benzamides (e.g., 4c) achieve moderate yields (44–73%), influenced by steric and electronic effects of substituents. The target compound’s yield would depend on the efficiency of direct amide coupling.

- Melting Points : Nitro groups (as in the target) are expected to elevate melting points compared to methoxy or furan substituents due to increased polarity. For example, 4c (4-methoxybenzamide) melts at 210–214°C, whereas the nitro analog’s m.p. could theoretically exceed this range .

- Purity: HPLC purity for analogs exceeds 98%, suggesting rigorous purification protocols (e.g., recrystallization from ethanol/ethyl acetate mixtures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.